Superior In Vitro Potency Against Anaerobic Bacteria Compared to Levofloxacin and Ciprofloxacin
Tosufloxacin demonstrates significantly higher potency against clinically relevant anaerobic bacteria when compared directly to levofloxacin and ciprofloxacin. A study evaluating clinical isolates found that tosufloxacin was 4- to 8-fold more active than both comparators [1].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | MIC90 of 0.78, 0.39, 1.56, and 0.39 μg/mL for Bacteroides fragilis, B. vulgatus, B. thetaiotaomicron, and Peptostreptococcus asaccharolyticus, respectively. |
| Comparator Or Baseline | Levofloxacin and Ciprofloxacin |
| Quantified Difference | 4- to 8-fold more active (lower MIC) |
| Conditions | Clinical isolates tested via standard in vitro susceptibility methods. |
Why This Matters
This superior potency against anaerobes makes Tosufloxacin Tosylate a critical selection for research involving mixed aerobic-anaerobic infection models or when investigating the microbiome where anaerobic species are a key component.
- [1] Takahata M, Nishino T. Antibacterial Activities of Tosufloxacin against Anaerobic Bacteria and the Electron Micrograph of Its Bactericidal Effects. Chemotherapy. 1997;43(3):153-158. View Source
